Ilexsaponin B1

Phosphodiesterase inhibition PDE5A selectivity cAMP/cGMP signaling

Ilexsaponin B1 (CAS 109008-27-7, also known as Ilexoside D) is a pentacyclic ursane-type triterpenoid saponin first isolated from the roots of Ilex pubescens Hook. et Arn.

Molecular Formula C41H66O13
Molecular Weight 767.0 g/mol
Cat. No. B12101849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIlexsaponin B1
Molecular FormulaC41H66O13
Molecular Weight767.0 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O
InChIInChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)
InChIKeyWBDDWIKJZNNKBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ilexsaponin B1 for Research Procurement: A Pentacyclic Triterpenoid Saponin with a Defined PDE Selectivity Window


Ilexsaponin B1 (CAS 109008-27-7, also known as Ilexoside D) is a pentacyclic ursane-type triterpenoid saponin first isolated from the roots of Ilex pubescens Hook. et Arn. [1]. It belongs to a family of structurally related saponins that are the principal bioactive constituents of this traditional Chinese medicinal plant, commonly used for cardiovascular and inflammatory conditions . Among its in-class analogs, Ilexsaponin B1 is distinguished by a significantly skewed phosphodiesterase (PDE) inhibition profile and a unique intestinal absorption behavior when administered in its monomeric form, making it a critical reference standard for analytical, pharmacological, and phytochemical research targeting this botanical species [2][3].

Why Ilexsaponin B1 Cannot Be Substituted by Ilexsaponin A1, B2, or Ilexgenin A in Research Assays


Although Ilexsaponin B1 shares a common pentacyclic scaffold with co-occurring saponins such as Ilexsaponin A1, B2, and Ilexgenin A, empirical evidence demonstrates that these structural analogs are not functionally interchangeable. Direct comparative studies reveal that Ilexsaponin B1 exhibits the weakest phosphodiesterase (PDE) inhibitory potency within the series—its IC50 against PDEI is 853.7 μM, compared to 332.0 μM for Ilexsaponin A1 and 477.5 μM for Ilexsaponin B2 [1]. This orders-of-magnitude difference in target engagement is compounded by divergent pharmacokinetic behavior: in monomeric form, Ilexsaponin B1 is absorbed by the small intestine (Papp in jejunum: 0.23 × 10⁻² cm·min⁻¹), whereas Ilexsaponin B2, B3, and Ilexoside O are not absorbable as monomers at all [2]. These orthogonal differences—target potency and absorption—mean that substituting one saponin for another in biological assays introduces confounding variables. Procurement based solely on structural class without verification of the specific compound identity leads to non-reproducible results and misinterpretation of pharmacological data.

Ilexsaponin B1 Quantitative Evidence Guide: Head-to-Head Differentiation Against In-Class Comparators


PDE Inhibition Selectivity: Ilexsaponin B1 Exhibits a 2.1-Fold PDE5A/PDEI IC50 Ratio, Distinct from Ilexsaponin A1 and B2

In a direct head-to-head ultrafiltration-LC-MS screening against two PDE isoforms, Ilexsaponin B1 exhibited a PDEI IC50 of 853.7 μM and a PDE5A IC50 of 1801.7 μM, yielding a PDE5A/PDEI ratio of 2.11 [1]. This selectivity profile contrasts sharply with Ilexsaponin A1, which showed a PDEI IC50 of 332.0 μM and a PDE5A IC50 of 22.4 μM (ratio: 0.067), and with Ilexsaponin B2, which displayed a PDEI IC50 of 477.5 μM and a PDE5A IC50 of 48.8 μM (ratio: 0.102) [1]. Ilexsaponin B1 is therefore the only compound in this panel that favors PDEI over PDE5A, a critical differentiation for signaling-pathway-specific studies.

Phosphodiesterase inhibition PDE5A selectivity cAMP/cGMP signaling

Monomer Intestinal Permeability: Ilexsaponin B1 Is Absorbable as a Monomer, Unlike Ilexsaponin B2, B3, and Ilexoside O

In a single-pass intestinal perfusion (SPIP) study in rats, Ilexsaponin B1 (C3) monomer exhibited high intestinal permeability with Papp values of 0.23/0.23/0.21 × 10⁻² cm·min⁻¹ in duodenum/jejunum/ileum, respectively, exceeding the complete absorption threshold of 0.12 × 10⁻² cm·min⁻¹ [1]. In contrast, Ilexsaponin B2 (C4), Ilexsaponin B3 (DC1), and Ilexoside O (DC2) monomers could not be absorbed by the small intestine at all when administered as single compounds [1]. Ilexsaponin A1 (C2) and Ilexgenin A (C1) monomers also showed high permeability (duodenum/jejunum/ileum: 0.24/0.25/0.25 and 0.33/0.35/0.30 × 10⁻² cm·min⁻¹, respectively) [1]. Notably, the absorption of Ilexsaponin B1 in the total saponin extract (MDQ-TS) form was enhanced 1.4-fold by the P-glycoprotein inhibitor verapamil, indicating active transport involvement distinct from the purely passive diffusion observed for other analogs [1].

Intestinal absorption Biopharmaceutics Classification Monomer permeability

Antithrombotic Differentiation: Ilexsaponin B1 Exceeds Aspirin in Antiplatelet Potency with Additional Anti-Tissue Factor Activity

Ilexsaponin B1 (Ilexoside D) was investigated in in vitro and ex vivo rat platelet aggregation models induced by ADP, thrombin, and collagen. In vitro, Ilexsaponin B1 inhibited platelet aggregation induced by ADP and thrombin more effectively than collagen, and its inhibitory action was more effective than that of aspirin across these agonists [1]. Ex vivo, Ilexsaponin B1 also inhibited ADP- and collagen-induced aggregation with superior efficacy to aspirin [1]. In a separate anticoagulant study, Ilexsaponin B1 demonstrated dose-dependent prolongation of prothrombin time in whole blood, platelet-rich plasma (PRP), and platelet-poor plasma (PPP) in the presence of tissue factor, indicating a dual mechanism of action—antiplatelet plus anti-tissue factor—that is not reported for Ilexsaponin A1, which primarily exhibits pro-angiogenic and anti-apoptotic activities in cardiovascular models [2][3].

Platelet aggregation inhibition Tissue factor antagonism Antithrombotic screening

Plant Content Quantification: Ilexsaponin B1 Content in Ilex pubescens Raw Material Relative to Key Co-occurring Saponins

Simultaneous quantification of six major constituents in Radix Ilicis Pubescentis via a validated LC-DAD-ESIMS method established that Ilexsaponin B1 is a quantifiable marker compound in Ilex pubescens root material . In the PDE inhibitor screening study, the content of Ilexsaponin B1 was determined to be 2.18 mg/g of dry plant powder, which is comparable to Ilexsaponin A1 (2.53 mg/g) but substantially lower than Ilexgenin A (8.96 mg/g), the most abundant saponin in the root [1]. Ilexsaponin B2 content was measured at 1.24 mg/g [1]. This quantitative profile demonstrates that Ilexsaponin B1 is a medium-abundance saponin, requiring adequate sourcing and sensitive analytical methods for its detection and quantification in plant extracts.

Quality control HPLC quantification Phytochemical standardization

Ilexsaponin B1: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


PDE Isoform Selectivity Profiling in cAMP/cGMP Signaling Research

Ilexsaponin B1 is the most appropriate positive control or tool compound for studies requiring a PDEI-preferring inhibitor within the Ilex saponin chemical space. Its PDE5A/PDEI IC50 ratio of 2.11 is unique among tested analogs, making it the only compound in this series suitable for dissecting PDEI-mediated versus PDE5A-mediated signaling pathways without confounding dual inhibition [1]. Researchers investigating the role of PDE in cardiovascular or inflammatory signaling should select Ilexsaponin B1 over Ilexsaponin A1 or B2, which preferentially inhibit PDE5A.

Oral Bioavailability and Intestinal Absorption Model Development

Ilexsaponin B1 serves as a model high-permeability monomer for intestinal absorption studies within the Ilex saponin class. Its monomeric Papp of 0.23 × 10⁻² cm·min⁻¹ classifies it as BCS Class II (low solubility, high permeability), making it a suitable candidate for oral formulation development studies [2]. Its demonstrated P-glycoprotein substrate behavior (1.4-fold absorption enhancement with verapamil) further makes it relevant for drug-transporter interaction studies [2]. This is in stark contrast to Ilexsaponins B2 and B3, which cannot be used for oral absorption studies as monomers.

Antithrombotic Drug Discovery: Dual-Action Antiplatelet and Anti-Tissue Factor Screening

Ilexsaponin B1 is the optimal reference compound for antithrombotic screening programs seeking a natural-product-derived dual mechanism agent. Its demonstrated superiority over aspirin in both in vitro and ex vivo platelet aggregation models, combined with its unique anti-tissue factor activity (dose-dependent prothrombin time prolongation), provides a differentiated pharmacological starting point [3][4]. The related compound Ilexsaponin A1 does not share this antithrombotic profile, being instead characterized by pro-angiogenic and anti-apoptotic activities, underscoring the criticality of correct compound selection.

HPLC/UPLC Method Development and Quality Control of Ilex pubescens Botanical Products

As a medium-abundance marker compound (2.18 mg/g in dry root powder) that can be simultaneously quantified alongside five other major Ilex saponins via validated LC-DAD-ESIMS or UPLC-qTOF-MS/MS methods, Ilexsaponin B1 is an essential reference standard for the phytochemical standardization and quality control of Radix Ilicis Pubescentis raw materials and extracts [5]. Its quantification is critical for batch-to-batch consistency assessment, given that saponin content varies significantly by geographic origin.

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